Btk-IN-20

描述

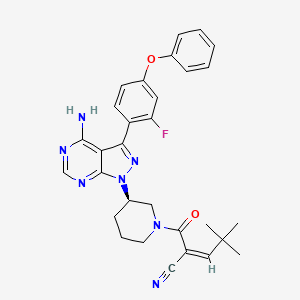

Structure

3D Structure

属性

分子式 |

C30H30FN7O2 |

|---|---|

分子量 |

539.6 g/mol |

IUPAC 名称 |

(Z)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4,4-dimethylpent-2-enenitrile |

InChI |

InChI=1S/C30H30FN7O2/c1-30(2,3)15-19(16-32)29(39)37-13-7-8-20(17-37)38-28-25(27(33)34-18-35-28)26(36-38)23-12-11-22(14-24(23)31)40-21-9-5-4-6-10-21/h4-6,9-12,14-15,18,20H,7-8,13,17H2,1-3H3,(H2,33,34,35)/b19-15-/t20-/m1/s1 |

InChI 键 |

KZMQPYCXSAGLTB-RMWKRFJVSA-N |

手性 SMILES |

CC(C)(C)/C=C(/C#N)\C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N |

规范 SMILES |

CC(C)(C)C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Covalent BTK Inhibitors in B-cells

Disclaimer: Information regarding a specific Bruton's tyrosine kinase (BTK) inhibitor designated "Btk-IN-20" is not available in the public domain. This guide provides a comprehensive overview of the mechanism of action of well-characterized covalent BTK inhibitors in B-cells, serving as a representative model.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1][2][3] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[4][5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][6] Covalent BTK inhibitors are a class of drugs that form a permanent bond with the BTK enzyme, leading to its irreversible inactivation.[7] This guide delves into the detailed mechanism of action of these inhibitors in B-cells, supported by experimental data and methodologies.

The Role of BTK in B-cell Receptor Signaling

The B-cell receptor is a transmembrane protein complex that, upon antigen binding, initiates a signaling cascade crucial for B-cell activation.[8][9] BTK is a key mediator in this pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation.[10][11] Activated BTK then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[9][10] This phosphorylation of PLCγ2 triggers a cascade of downstream events, including calcium mobilization and the activation of transcription factors like NF-κB, which ultimately regulate gene expression related to B-cell proliferation, survival, and differentiation.[7][12]

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of a covalent BTK inhibitor.

Mechanism of Action of Covalent BTK Inhibitors

Covalent BTK inhibitors function by forming an irreversible covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme.[7] This covalent modification permanently inactivates the kinase, thereby blocking its ability to phosphorylate downstream substrates and propagate the BCR signal.[2] The inhibition of BTK leads to decreased B-cell proliferation and survival, ultimately inducing apoptosis in malignant B-cells.[12][13]

Quantitative Data for Representative BTK Inhibitors

The potency and efficacy of BTK inhibitors are quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

| Ibrutinib | Biochemical | BTK | 0.5 | [3] |

| Acalabrutinib | Biochemical | BTK | 3 | [7] |

| Zanubrutinib | Biochemical | BTK | <1 | [7] |

| Pirtobrutinib | Biochemical | BTK | 0.37 | [14] |

| TAK-020 | Cellular (BTK occupancy) | BTK | ~1-10 | [15] |

Note: This table presents representative data for well-known BTK inhibitors and serves as an example due to the absence of specific data for "this compound".

Experimental Protocols

The characterization of BTK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

1. BTK Kinase Activity Assay (Biochemical Assay)

-

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of purified recombinant BTK. The assay typically quantifies the phosphorylation of a synthetic substrate.

-

Methodology:

-

Recombinant BTK enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.[1][16]

-

The inhibitor of interest (e.g., a surrogate for this compound) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as:

-

ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.[1]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a labeled antibody that specifically recognizes the phosphorylated substrate.

-

Luminescent Assays: Employ substrates that generate a luminescent signal upon phosphorylation.[6]

-

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: General workflow for a biochemical BTK kinase activity assay.

2. B-cell Proliferation Assay (Cellular Assay)

-

Principle: This assay assesses the effect of the BTK inhibitor on the proliferation of B-cell lines or primary B-cells.

-

Methodology:

-

B-cells (e.g., Ramos B-cells) are cultured in appropriate media.

-

The cells are treated with the BTK inhibitor at a range of concentrations.

-

B-cell proliferation is stimulated using an agent that activates the BCR pathway, such as anti-IgM antibodies.

-

After a defined incubation period (e.g., 48-72 hours), cell proliferation is measured using methods like:

-

[³H]-thymidine incorporation: Measures DNA synthesis.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with cell number.

-

Flow cytometry with cell proliferation dyes (e.g., CFSE): Tracks cell division.

-

-

The concentration of the inhibitor that reduces cell proliferation by 50% (EC50) is determined.

-

3. BTK Target Engagement Assay (Cellular Assay)

-

Principle: This assay confirms that the inhibitor binds to BTK within a cellular context.

-

Methodology:

-

Intact B-cells are treated with the covalent BTK inhibitor.

-

The cells are then lysed, and the cell lysate is incubated with a probe that also covalently binds to the Cys481 residue of BTK. This probe is typically labeled (e.g., with biotin or a fluorescent tag).

-

The amount of probe that binds to BTK is inversely proportional to the occupancy of the BTK active site by the inhibitor.

-

The probe-bound BTK is quantified using methods like ELISA or Western blotting.[15]

-

Conclusion

Covalent inhibitors of Bruton's tyrosine kinase represent a significant advancement in the treatment of B-cell malignancies and autoimmune disorders. By irreversibly binding to the Cys481 residue in the BTK active site, these inhibitors effectively shut down the B-cell receptor signaling pathway, leading to reduced B-cell proliferation and survival. The detailed experimental protocols outlined in this guide provide a framework for the characterization of novel BTK inhibitors, enabling the determination of their potency and mechanism of action. While specific data for "this compound" is not available, the principles and methodologies described herein are fundamental to the study of this important class of therapeutic agents.

References

- 1. promega.com [promega.com]

- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Btk Regulates B Cell Receptor-Mediated Antigen Processing and Presentation by Controlling Actin Cytoskeleton Dynamics in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Pirtobrutinib - Wikipedia [en.wikipedia.org]

- 15. A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Single‐Dose and Multiple‐Rising‐Dose Study of the BTK Inhibitor TAK‐020 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]

The Core Downstream Signaling Cascades of Bruton's Tyrosine Kinase (BTK) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of B-cell receptor (BCR) signaling and is also involved in the signaling pathways of other cell surface receptors.[1][2] Its role in promoting cell proliferation and survival has made it a key therapeutic target in B-cell malignancies and autoimmune diseases.[3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by BTK inhibitors. While specific data for the research compound Btk-IN-20, a 1H-pyrazolo[3,4-d]pyrimidine derivative, is not publicly available, this document will detail the well-established mechanisms of action of other widely studied BTK inhibitors to provide a comprehensive understanding of the downstream consequences of BTK inhibition.[5]

Core Downstream Signaling Pathways of BTK

BTK activation, downstream of receptors like the BCR, triggers several signaling cascades crucial for B-cell function. The primary pathways affected by BTK inhibition are the Phospholipase Cγ2 (PLCγ2) and the Phosphoinositide 3-kinase (PI3K) pathways.

The PLCγ2-NF-κB Signaling Axis

Upon BCR engagement, BTK is recruited to the cell membrane and activated.[6] Activated BTK then phosphorylates and activates PLCγ2.[6][7] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]

-

IP3 induces the release of intracellular calcium stores, leading to the activation of various calcium-dependent enzymes and transcription factors, including the Nuclear Factor of Activated T-cells (NFAT).[2]

-

DAG activates Protein Kinase C β (PKCβ), which in turn initiates a signaling cascade that culminates in the activation of the Nuclear Factor-κB (NF-κB) transcription factor.[2]

NF-κB is a master regulator of genes involved in inflammation, cell survival, and proliferation. By inhibiting BTK, the activation of PLCγ2 is blocked, leading to the suppression of the NF-κB pathway and subsequent apoptosis of malignant B-cells.[8]

The PI3K-Akt Signaling Pathway

BTK also plays a role in the activation of the PI3K-Akt signaling pathway, which is another critical cascade for cell survival and proliferation.[1] Upon activation, PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including BTK and Akt (also known as Protein Kinase B). This co-localization at the cell membrane facilitates the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis.

Inhibition of BTK can disrupt this pathway, leading to decreased Akt activation and a subsequent increase in apoptosis.

References

- 1. jwatch.org [jwatch.org]

- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A conditional form of Bruton's tyrosine kinase is sufficient to activate multiple downstream signaling pathways via PLC Gamma 2 in B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

Btk-IN-20: A Potent Covalent Inhibitor of Bruton's Tyrosine Kinase in Cancer Research

For Immediate Release

[City, State] – [Date] – Btk-IN-20, a novel 1H-pyrazolo[3,4-d]pyrimidine derivative, has emerged as a significant subject of investigation in the field of oncology. As a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK), this small molecule, also identified as compound 283 in patent literature, is at the forefront of research into targeted cancer therapies. This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells. In many B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, the BCR pathway is constitutively active, driving cancer cell growth and survival. By covalently binding to a cysteine residue (Cys481) in the active site of BTK, this compound irreversibly inactivates the enzyme, thereby blocking downstream signaling and inducing apoptosis in malignant B-cells.

Quantitative Data Summary

The preclinical data for this compound, primarily detailed in patent US8673925, showcases its high potency and selectivity. The following tables summarize the key quantitative findings from biochemical and cellular assays.

| Biochemical Assay Data | |

| Target | IC50 (nM) |

| BTK | < 1 |

| TEC | 1.5 |

| ITK | 3.0 |

| EGFR | > 1000 |

| JAK3 | > 1000 |

| Cellular Assay Data | |

| Cell Line | Assay |

| Ramos (Burkitt's Lymphoma) | pBTK (Y223) Inhibition |

| TMD8 (Diffuse Large B-cell Lymphoma) | Cell Proliferation (CTG) |

Mechanism of Action and Signaling Pathway

This compound functions as a targeted covalent inhibitor. Its mechanism involves the Michael addition reaction between the acrylamide warhead of the inhibitor and the thiol group of the Cys481 residue within the ATP-binding pocket of BTK. This irreversible binding leads to the sustained inhibition of BTK's kinase activity.

Experimental Protocols

The evaluation of this compound involved a series of key in vitro experiments to determine its potency, selectivity, and cellular activity.

BTK Enzyme Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the BTK enzyme.

Methodology:

-

Recombinant human BTK enzyme was incubated with varying concentrations of this compound in a kinase buffer.

-

The reaction was initiated by the addition of ATP and a biotinylated peptide substrate.

-

The mixture was incubated at room temperature to allow for the kinase reaction to proceed.

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified using a LANCE® Ultra TR-FRET kinase assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay

Objective: To measure the ability of this compound to inhibit BTK autophosphorylation in a cellular context.

Methodology:

-

Ramos B-cells were seeded in 96-well plates and serum-starved.

-

Cells were pre-treated with a serial dilution of this compound.

-

B-cell receptor signaling was stimulated with anti-IgM antibody.

-

Cells were lysed, and the level of phosphorylated BTK at tyrosine 223 (pBTK Y223) was measured using an AlphaLISA® SureFire® Ultra™ assay.

-

EC50 values were determined from the concentration-response curve.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of targeted therapies for B-cell malignancies. Its high potency and covalent mechanism of action offer the potential for durable clinical responses. Further preclinical development, including in vivo efficacy and safety studies in relevant animal models, is warranted to fully elucidate its therapeutic potential. The detailed methodologies provided herein serve as a valuable resource for researchers in the field of drug discovery and oncology, facilitating the continued investigation and development of the next generation of BTK inhibitors.

Understanding the pyrazolo[3,4-d]pyrimidine core of Btk-IN-20

An In-Depth Technical Guide to the Pyrazolo[3,4-d]pyrimidine Core of Btk-IN-20

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of this compound, a Bruton's tyrosine kinase (Btk) inhibitor featuring a 1H-pyrazolo[3,4-d]pyrimidine core. Btk is a clinically validated target in the treatment of various B-cell malignancies and autoimmune diseases.[1] The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of kinases like Btk.[2]

Chemical Identity and Structure of this compound

This compound, also referred to as compound 283, is a potent inhibitor of Btk.[3] Its core structure is the 1H-pyrazolo[3,4-d]pyrimidine ring system.

-

IUPAC Name: 4-amino-3-(4-phenoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

-

CAS Number: 1581714-50-2[3]

-

Chemical Formula: C₂₄H₂₄N₆O

-

Molecular Weight: 424.49 g/mol

Structure:

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a key feature of many kinase inhibitors. Its nitrogen-containing heterocyclic structure is bioisosteric to the adenine base of ATP, allowing it to form crucial hydrogen bond interactions within the hinge region of the kinase's ATP-binding pocket. This mimicry is a fundamental aspect of its inhibitory mechanism.[2]

Quantitative Data: Inhibitory Potency

| Compound Reference | Btk IC₅₀ (nM) | Cellular Assay IC₅₀ (µM) | Cell Line |

| Compound 13 [4] | 9.1 | Not Reported | TMD8 |

| Compound 14 [4] | 7.95 | 8.91 | Ramos |

| Compound 16 [4] | 27 | <1 | Jeko-1, Z138 |

| Compound 22 [4] | 14 | Not Reported | Not Reported |

| Compound 23 [4] | 12 | Not Reported | Not Reported |

| QL47 [5] | 7 | 0.475 (EC₅₀) | HEK293T |

| CGI-1746 [4] | 1.9 | Not Reported | Not Reported |

| GDC-0853 [4] | 0.91 | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of Btk inhibitors. Below are representative protocols for key experiments.

Btk Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the Btk kinase domain.[6]

Materials:

-

Btk enzyme (recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., this compound)

-

384-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 1X Kinase Buffer A at 3 times the final desired concentration.

-

Kinase/Antibody Mixture Preparation: Prepare a solution of Btk kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A at 3 times the final desired concentration (e.g., 15 nM kinase and 6 nM antibody).

-

Tracer Preparation: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 3 times the final desired concentration (e.g., 90 nM).

-

Assay Assembly:

-

Add 5 µL of the diluted test compound to the wells of the 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the emission ratio (acceptor/donor) and plot it against the compound concentration to determine the IC₅₀ value.

Cell-Based Btk Occupancy Assay

This assay quantifies the engagement of the Btk inhibitor with its target within a cellular context.[7]

Materials:

-

B-cell lymphoma cell line (e.g., Ramos) or Peripheral Blood Mononuclear Cells (PBMCs)

-

Test compound (e.g., this compound)

-

Lysis Buffer (e.g., 0.34x NP40 lysis buffer with protease and phosphatase inhibitors)

-

Biotinylated Btk probe

-

Anti-Btk-Tb (donor fluorophore) and anti-Btk-D2 (acceptor fluorophore) antibodies

-

Streptavidin-europium (for total Btk detection)

-

384-well assay plate

Procedure:

-

Cell Treatment: Incubate cells with varying concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Wash the cells and then lyse them using the lysis buffer.

-

Assay Plate Preparation: Add 4 µL of the cell lysate to each well of a 384-well plate.

-

Probe Incubation: Add 2 µL of the biotinylated Btk probe solution (at a final concentration of 5 µM in lysis buffer) to each well and incubate for 1 hour.

-

Detection Reagent Addition: Add 4 µL of the detection solution containing anti-Btk-Tb, anti-Btk-D2, and streptavidin-europium to each well.

-

Incubation: Incubate the plate for 1-2 hours at room temperature.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Determine the ratio of free to total Btk to calculate the percentage of Btk occupancy at different compound concentrations.

Visualizations

Btk Signaling Pathway

This diagram illustrates the central role of Btk in the B-cell receptor (BCR) signaling cascade.

References

- 1. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BTK Inhibition in B-Cell Proliferation and Survival: A Technical Overview

Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Btk-IN-20." Therefore, this document provides a comprehensive overview of the effects of well-characterized Bruton's tyrosine kinase (BTK) inhibitors on B-cell proliferation and survival, drawing upon established research in the field. The principles, experimental methodologies, and signaling pathways described herein are representative of the broader class of BTK inhibitors.

Executive Summary

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling and is essential for the development, proliferation, and survival of B-lymphocytes.[1][2][3][4] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[4][5][6] Consequently, BTK has emerged as a key therapeutic target, and a range of small molecule inhibitors have been developed to modulate its activity.[5][7] This technical guide synthesizes the current understanding of how BTK inhibitors impact B-cell proliferation and survival, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The Role of BTK in B-Cell Signaling

BTK is a crucial component of the signaling cascade initiated by the B-cell receptor (BCR) upon antigen binding.[1][2][3] This signaling pathway is vital for normal B-cell function, including activation, proliferation, and differentiation into antibody-producing plasma cells and memory B-cells.[2][4] In certain B-cell malignancies, malignant cells exhibit a strong dependence on BCR signaling for their growth and survival.[4]

Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to its full activation.[1] Activated BTK then phosphorylates downstream targets, most notably phospholipase C-gamma 2 (PLCγ2), which in turn triggers a cascade of signaling events involving calcium mobilization and activation of transcription factors such as NF-κB.[1][4] These downstream signals are critical for promoting cell survival and proliferation.[4]

Quantitative Effects of BTK Inhibitors on B-Cell Proliferation and Survival

The following tables summarize representative quantitative data on the effects of BTK inhibitors on B-cell proliferation and survival from various in vitro studies. It is important to note that specific values can vary depending on the cell line, the specific BTK inhibitor used, and the experimental conditions.

Table 1: Effect of BTK Inhibitors on B-Cell Proliferation

| Cell Line | BTK Inhibitor | Concentration | Proliferation Inhibition (%) | Assay | Reference |

| TMD8 (ABC-DLBCL) | Tirabrutinib | 10 nM | ~50% | Cell Viability Assay | [8] |

| Follicular Lymphoma Cell Line | Tirabrutinib | 100 nM | Significant Inhibition | Antiproliferative Assay | [8] |

| Mantle Cell Lymphoma (MCL) Cell Line | Tirabrutinib | 100 nM | Significant Inhibition | Antiproliferative Assay | [8] |

| Chronic Lymphocytic Leukemia (CLL) Cells | Ibrutinib | 1 µM | >90% | CFSE Dilution | [9] |

| Anti-insulin B cells | Btk deletion | N/A | ~88% reduction | Dye Dilution Analysis | [10] |

Table 2: Effect of BTK Inhibitors on B-Cell Survival and Apoptosis

| Cell Line/Cell Type | BTK Inhibitor/Condition | Observation | Assay | Reference |

| Anti-insulin B cells | Btk deletion | Increased PARP cleavage | Western Blot | [11] |

| Anti-insulin B cells | Btk deletion | Failure to upregulate Bcl-xL | Western Blot/Flow Cytometry | [11] |

| B-cell malignancies | BTK inhibitors | Induction of apoptosis | Annexin V/PI Staining | [2] |

| Diffuse Large B-cell Lymphoma (DLBCL) | BTK Degradation (PROTAC) | Sensitive to degradation-induced cell death | Cellular Growth Assays | [12] |

Experimental Protocols

B-Cell Proliferation Assay (CFSE Dilution)

This protocol describes a common method for assessing B-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Materials:

-

Primary B-cells or B-cell lines

-

RPMI-1640 medium with 10% fetal bovine serum

-

CFSE dye

-

BTK inhibitor of interest

-

Stimulating agents (e.g., anti-IgM, CD40L, IL-4)

-

Flow cytometer

Procedure:

-

Isolate B-cells from peripheral blood or culture B-cell lines.

-

Resuspend cells in pre-warmed serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 1 µM and incubate for 20 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium.

-

Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Pre-treat the cells with the desired concentrations of the BTK inhibitor or vehicle control for 1 hour.

-

Stimulate the cells with appropriate agents (e.g., anti-IgM, CD40L, IL-4) to induce proliferation.

-

Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and analyze by flow cytometry. Proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in B-cells treated with a BTK inhibitor.

Materials:

-

Primary B-cells or B-cell lines

-

Complete culture medium

-

BTK inhibitor of interest

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Culture B-cells in the presence of various concentrations of the BTK inhibitor or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizing the Impact of BTK Inhibition

B-Cell Receptor Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling cascade.

Caption: BTK's central role in the B-Cell Receptor signaling pathway.

Experimental Workflow for Assessing BTK Inhibitor Efficacy

The diagram below outlines a typical workflow for evaluating the effects of a BTK inhibitor on B-cell proliferation and survival.

Caption: Workflow for evaluating BTK inhibitor effects.

Conclusion

BTK is an indispensable kinase for B-cell proliferation and survival, making it a highly attractive target for therapeutic intervention in B-cell malignancies and autoimmune disorders. BTK inhibitors effectively abrogate BCR signaling, leading to decreased proliferation and increased apoptosis in B-cells that are dependent on this pathway. The experimental protocols and data presented in this guide provide a framework for the preclinical assessment of novel BTK inhibitors. Further research into the nuances of BTK signaling and the development of next-generation inhibitors holds promise for improving patient outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Btk supports autoreactive B cell development and protects against apoptosis but is expendable for antigen-presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Btk-IN-20 In Vitro Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in the signal transduction of the B-cell antigen receptor (BCR) and other cell surface receptors.[1] Its activation triggers downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-AKT, PLC, PKC, and nuclear factor-κB (NF-κB) pathways, which are essential for B-cell development, proliferation, and survival.[1][2] Consequently, Btk has emerged as a significant therapeutic target for B-cell malignancies and autoimmune disorders.[2][3] Btk inhibitors function by blocking the enzyme's activity, thereby disrupting these vital signaling pathways.[3][4] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds such as Btk-IN-20 against Btk.

Btk Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, Btk is recruited to the cell membrane and activated, leading to the phosphorylation of downstream targets like phospholipase Cγ2 (PLCγ2). This initiates a cascade of events promoting cell survival and proliferation.[5]

References

- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Preparing a Btk-IN-20 Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a stock solution of the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-20, using dimethyl sulfoxide (DMSO) as the solvent. These guidelines are intended to ensure accurate and reproducible experimental results in cancer and inflammation research.

Introduction to this compound

This compound is a potent inhibitor of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2][3] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a significant target for therapeutic intervention. This compound, a 1H-pyrazolo[3,4-d]pyrimidine derivative, is a valuable tool for in vitro and in vivo studies aimed at understanding the role of Btk in these pathological processes.[4]

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 539.60 g/mol | [4] |

| Appearance | Crystalline solid/powder | General observation |

| Solubility | Soluble in DMSO | [4] |

| Storage (Powder) | -20°C for up to 3 years | General recommendation |

| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | General recommendation |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube or amber vial on the analytical balance.

-

Carefully weigh out 5.4 mg of this compound powder into the tared container. Calculation: 10 mmol/L * 539.60 g/mol * 0.001 L = 5.396 mg

-

-

Solvent Addition:

-

Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the container with the this compound powder.

-

-

Dissolution:

-

Tightly cap the tube or vial.

-

Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

-

Storage:

-

For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Safety Precautions

-

This compound: Handle with care. As with any research chemical, the full toxicological properties may not be known. Avoid inhalation, ingestion, and contact with skin and eyes.

-

DMSO: DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves and handle in a well-ventilated area or a chemical fume hood.

Visualizing the Experimental Workflow and Btk Signaling Pathway

To further clarify the procedures and the biological context, the following diagrams are provided.

References

Application Notes and Protocols for Immunohistochemistry Staining with a Covalent Bruton's Tyrosine Kinase (Btk) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Note: The following application notes and protocols are provided as a representative guide for immunohistochemistry (IHC) staining of tissues treated with a covalent Bruton's Tyrosine Kinase (Btk) inhibitor. The specific inhibitor "Btk-IN-20" is not widely documented in publicly available literature. Therefore, these guidelines are based on the established mechanisms of well-characterized covalent Btk inhibitors that target the Cys481 residue and general principles of IHC for assessing kinase signaling pathways. Researchers should optimize these protocols for their specific experimental conditions and the particular characteristics of their Btk inhibitor.

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in various signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1][2][3][4][5] Its activation is critical for B-cell proliferation, differentiation, and survival.[6][7] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[7][8][9]

Covalent Btk inhibitors are small molecules that typically form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of Btk, leading to the inhibition of its kinase activity.[3][4] This application note provides a framework for assessing the in-situ efficacy of such inhibitors in tissue samples using immunohistochemistry (IHC). The primary readouts for inhibitor activity are the reduction in Btk autophosphorylation at Tyr223 (pBtk) and the decreased phosphorylation of its downstream substrate, Phospholipase C gamma 2 (PLCγ2) at Tyr759 (pPLCγ2).

Btk Signaling Pathway and Inhibition

Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the recruitment and activation of Btk at the plasma membrane. Activated Btk then phosphorylates and activates downstream targets, including PLCγ2. This triggers a cascade of events culminating in the activation of transcription factors like NF-κB and MAPK, which promote cell survival and proliferation. Covalent Btk inhibitors block these downstream events by inactivating the Btk enzyme.

Caption: Btk Signaling Pathway and Point of Inhibition.

Data Presentation

The following table provides a representative summary of quantitative IHC data from a preclinical study evaluating a covalent Btk inhibitor in a xenograft model. Staining intensity and the percentage of positive cells are often combined to generate an H-score (Histoscore), providing a semi-quantitative measure of protein expression.[10][11][12]

Table 1: Quantitative Immunohistochemical Analysis of Btk Pathway Inhibition in Tumor Xenografts

| Treatment Group | Target Protein | Average % Positive Cells (± SD) | Average Staining Intensity (0-3) | H-Score (0-300) (± SD) |

| Vehicle Control | pBtk (Tyr223) | 85% (± 8%) | 2.5 | 212.5 (± 20.0) |

| Covalent Btk Inhibitor | pBtk (Tyr223) | 15% (± 5%) | 0.5 | 7.5 (± 2.5) |

| Vehicle Control | pPLCγ2 (Tyr759) | 78% (± 10%) | 2.2 | 171.6 (± 22.0) |

| Covalent Btk Inhibitor | pPLCγ2 (Tyr759) | 20% (± 7%) | 0.6 | 12.0 (± 4.2) |

| Vehicle Control | Total Btk | 95% (± 4%) | 2.8 | 266.0 (± 11.2) |

| Covalent Btk Inhibitor | Total Btk | 92% (± 5%) | 2.7 | 248.4 (± 13.5) |

H-Score = (% of weakly stained cells x 1) + (% of moderately stained cells x 2) + (% of strongly stained cells x 3)

Experimental Protocols

Experimental Workflow for IHC Staining

The following diagram outlines the key steps in the IHC protocol for assessing Btk pathway inhibition in formalin-fixed, paraffin-embedded (FFPE) tissues.

Caption: Immunohistochemistry Experimental Workflow.

Detailed Protocol for IHC Staining of pBtk and pPLCγ2 in FFPE Tissues

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)

-

Hydrogen Peroxide (3%)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies (rabbit anti-pBtk Tyr223, rabbit anti-pPLCγ2 Tyr759, rabbit anti-Total Btk)

-

HRP-conjugated goat anti-rabbit secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (1 change, 3 minutes).

-

Immerse in 70% ethanol (1 change, 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Place slides in a staining jar filled with Antigen Retrieval Buffer.

-

Heat the solution to 95-100°C and maintain for 20 minutes.

-

Allow slides to cool in the buffer for 20-30 minutes at room temperature.

-

Rinse with deionized water.

-

-

Blocking:

-

Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS (3 changes, 5 minutes each).

-

Incubate slides with Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Prepare and apply DAB substrate according to the manufacturer's instructions.

-

Monitor color development under a microscope (typically 1-10 minutes).

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining:

-

Immerse slides in hematoxylin for 1-2 minutes.

-

Rinse with running tap water.

-

"Blue" the sections in a suitable buffer or tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

-

Clear in xylene.

-

Apply a coverslip with mounting medium.

-

Controls:

-

Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

-

Positive Control: Use a tissue known to express the target protein (e.g., tonsil or lymph node for Btk).

-

Untreated Control: Compare staining in inhibitor-treated tissues to vehicle-treated tissues to assess the effect of the compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No Staining | Inactive primary antibody | Use a new antibody aliquot; verify antibody performance on a positive control. |

| Improper antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH. | |

| Incorrect antibody dilution | Perform a titration of the primary antibody to find the optimal concentration. | |

| High Background | Non-specific antibody binding | Increase blocking time; use a different blocking reagent. |

| Endogenous peroxidase activity | Ensure adequate quenching with hydrogen peroxide. | |

| Over-development of DAB | Reduce DAB incubation time. | |

| Non-specific Staining | Cross-reactivity of antibody | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |

| High antibody concentration | Further dilute the primary antibody. |

Conclusion

Immunohistochemistry is a powerful technique to visualize and quantify the in-situ effects of Btk inhibitors on their target and downstream signaling pathways. By assessing the phosphorylation status of Btk and PLCγ2, researchers can gain valuable insights into the pharmacodynamic activity of their compounds in a tissue-specific context. The protocols and guidelines presented here provide a solid foundation for developing robust and reliable IHC assays for the evaluation of covalent Btk inhibitors.

References

- 1. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.championsoncology.com [blog.championsoncology.com]

- 6. Immunohistochemical Study of the Localization of Ibrutinib-Protein Conjugates in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reinventing Nuclear Histo-score Utilizing Inherent Morphologic Cutoffs: Blue-brown Color H-score (BBC-HS) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Studies of a Novel BTK Inhibitor (e.g., Btk-IN-20) in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target.[2][3] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a novel Bruton's tyrosine kinase (BTK) inhibitor, exemplified here as Btk-IN-20, using xenograft models. These guidelines are intended for researchers and scientists in the field of oncology drug development.

Mechanism of Action and Signaling Pathway

BTK is a non-receptor tyrosine kinase that gets activated downstream of the B-cell receptor (BCR).[2] Upon BCR engagement, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which promote cell survival and proliferation.[2][4] this compound is a potent and selective inhibitor of BTK, designed to block these pro-survival signals in malignant B-cells.

References

- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening with Btk-IN-20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways.[1][2][3][4][5] Its dysregulation is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[2][3][6][7] This makes Btk a compelling therapeutic target for the development of novel inhibitors.[1][8] Btk-IN-20 is a novel, potent, and highly selective covalent inhibitor of Btk that targets the Cys-481 residue in the ATP-binding site, leading to irreversible inhibition of its kinase activity.[3] These application notes provide detailed protocols for high-throughput screening (HTS) of potential Btk inhibitors using this compound as a reference compound.

Btk Signaling Pathway

Btk is a key mediator in multiple signaling cascades downstream of the B-cell receptor. Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways such as PLCγ2, NF-κB, and MAPK, which are crucial for B-cell proliferation, survival, and differentiation.[4][5][9]

References

- 1. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Btk-IN-20 solubility issues in cell culture media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Btk-IN-20 in cell culture media.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Researchers often encounter precipitation of this compound when diluting DMSO stock solutions into aqueous cell culture media. This guide provides a systematic approach to troubleshoot and resolve these solubility challenges.

Initial Checks and Recommendations

Before modifying your experimental protocol, ensure the following:

-

Purity of this compound: Use a high-purity compound to avoid precipitation caused by insoluble impurities.

-

Anhydrous DMSO: Use fresh, anhydrous DMSO to prepare your stock solution, as absorbed moisture can reduce the solubility of hydrophobic compounds.

-

Proper Storage: Store the this compound solid and DMSO stock solution as recommended by the supplier to prevent degradation.

Troubleshooting Workflow

If precipitation is observed, follow the workflow below to identify a suitable working concentration and preparation method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: I observed precipitation when adding my this compound DMSO stock to the cell culture medium. What is the likely cause?

A2: This is a common issue for hydrophobic compounds like this compound. The primary cause is the poor solubility of the compound in the aqueous environment of the cell culture medium. When the DMSO stock is diluted, the concentration of the organic solvent drops significantly, leading to the compound precipitating out of the solution.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO for short incubation periods, but it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental outcome.

Q4: Can I pre-mix this compound with my cell culture medium and then filter-sterilize it?

A4: This is not recommended. If the compound has precipitated, filtration will remove the active compound, leading to an inaccurate final concentration in your experiment. It is best to prepare the final dilution immediately before use.

Q5: Are there any alternative solvents I can try if DMSO is problematic for my cells?

A5: While DMSO is the most common solvent for this class of inhibitors, ethanol can sometimes be an alternative. However, the solubility of this compound in ethanol is expected to be lower than in DMSO. If you test an alternative solvent, it is essential to perform thorough validation, including solubility checks and vehicle controls for cytotoxicity.

Quantitative Data Summary

| Solvent/Medium | BTK Inhibitor Class (General) Solubility | Recommendations for this compound |

| DMSO | High (e.g., >50 mg/mL) | Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. |

| Ethanol | Low to Insoluble | Can be tested as an alternative to DMSO, but lower solubility is expected. A vehicle control is critical. |

| Water | Insoluble | Do not attempt to dissolve this compound directly in water or aqueous buffers. |

| Cell Culture Media | Very Low (Precipitation Likely) | The final concentration is limited by its aqueous solubility. Empirical testing is required to determine the maximum achievable concentration without precipitation in your specific medium. |

| Media with Serum | Potentially Increased | Serum proteins can help to stabilize hydrophobic compounds and may increase the apparent solubility of this compound. Consider preparing the final dilution in serum-containing medium. |

Experimental Protocols

Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol provides a method to determine the practical working concentration of this compound in your specific cell culture medium.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Your specific cell culture medium (with and without serum)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Microscope

Procedure:

-

Prepare a High-Concentration Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 20 mM. Ensure the solution is clear and all solid has dissolved. This is your stock solution.

-

-

Serial Dilution Preparation:

-

Prepare a series of dilutions of your this compound stock solution in your cell culture medium. It is recommended to test a range of final concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM).

-

For each concentration, pre-warm 1 mL of your cell culture medium in a microcentrifuge tube to 37°C.

-

Add the required volume of the 20 mM DMSO stock to the pre-warmed medium dropwise while gently vortexing. For example, for a 20 µM final concentration, add 1 µL of the 20 mM stock to 1 mL of medium.

-

-

Observation for Precipitation:

-

Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).

-

Incubate the tubes at 37°C for 1-2 hours, mimicking your experimental conditions.

-

After incubation, visually inspect the tubes again.

-

For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for crystalline structures.

-

-

Determination of Maximum Soluble Concentration:

-

The highest concentration that remains clear and free of visible precipitate after incubation is considered the maximum practical working concentration for your experimental conditions.

-

-

Repeat with Serum:

-

If your experimental medium contains serum, repeat steps 2-4 using your complete, serum-containing medium.

-

Signaling Pathway Context

This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway provides context for the inhibitor's mechanism of action.

Preventing Btk-IN-20 precipitation in aqueous solutions

Welcome to the technical support center for Btk-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK). Its chemical formula is C30H30FN7O2, and it has a molecular weight of 539.60 g/mol . The CAS number for this compound is 1581714-50-2. As a member of the 1H-pyrazolo[3,4-d]pyrimidine derivative family, it is under investigation for its potential applications in cancer and inflammation research.

Q2: Why does my this compound precipitate when I add it to my aqueous experimental medium?

A2: this compound, like many small molecule kinase inhibitors with a pyrazolo[3,4-d]pyrimidine core, has poor aqueous solubility. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a stock solution (typically in an organic solvent like DMSO) into a buffer, cell culture medium, or other aqueous solution.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: Based on the general properties of similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to addressing precipitation issues with this compound in your experiments.

Issue: this compound precipitates out of solution upon dilution into an aqueous medium.

Root Cause Analysis:

The primary reason for precipitation is the low aqueous solubility of this compound. When a concentrated DMSO stock solution is diluted into an aqueous buffer or medium, the dramatic change in solvent polarity causes the compound to crash out of solution.

Solutions:

-

Optimize the Final DMSO Concentration:

-

Most cell lines and many biochemical assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity or interference. However, it is always best to determine the tolerance of your specific system.

-

By keeping the final DMSO concentration as high as is tolerable, you can increase the apparent solubility of this compound in your aqueous medium.

-

-

Perform Serial Dilutions in an Intermediate Solvent:

-

Instead of diluting your concentrated DMSO stock directly into the aqueous medium, perform one or more intermediate dilution steps.

-

A common strategy is to first dilute the DMSO stock into a solvent that is miscible with both DMSO and water, such as ethanol. However, the compatibility of ethanol with your experimental system must be verified.

-

Alternatively, you can perform serial dilutions in your aqueous buffer that already contains the final target concentration of DMSO.

-

-

Increase the Temperature of the Aqueous Medium (with caution):

-

Slightly warming the aqueous medium before adding the this compound stock solution can sometimes help to keep the compound in solution.

-

This approach must be used with caution as temperature changes can affect the stability of your biological system and the this compound itself.

-

-

Utilize a Surfactant or Co-solvent:

-

For in vitro assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at 0.01% to 0.1%), can help to maintain the solubility of hydrophobic compounds.

-

The compatibility of any surfactant with your assay must be validated.

-

-

Sonication:

-

After diluting the this compound stock into the aqueous medium, brief sonication in a water bath can help to redissolve small amounts of precipitate and create a more homogenous solution.

-

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Common Solvents

This protocol provides a general method for determining the approximate solubility of this compound in your laboratory.

Materials:

-

This compound powder

-

Selection of solvents (e.g., DMSO, Ethanol, Methanol, PBS, Water)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

Procedure:

-

Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

-

To each tube, add a small, measured volume of a different solvent (e.g., 100 µL).

-

Vortex the tubes vigorously for 2-5 minutes.

-

Visually inspect for any undissolved solid.

-

If the solid has completely dissolved, add another measured volume of the solvent and repeat step 3. Continue this process until a saturated solution is achieved (i.e., undissolved solid remains).

-

If the solid did not dissolve in the initial volume, continue to add the solvent in small, measured increments, vortexing after each addition, until the solid dissolves.

-

Once you have a saturated solution, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining undissolved solid.

-

Carefully remove the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., spectrophotometry at a predetermined λmax or HPLC with a standard curve).

-

Record your results in a table.

Data Presentation:

Table 1: Solubility of this compound in Various Solvents at Room Temperature

| Solvent | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Observations |

|---|---|---|---|

| DMSO | (User-determined value) | (User-determined value) | (e.g., Clear solution, slight warming needed) |

| Ethanol | (User-determined value) | (User-determined value) | (e.g., Precipitated on standing) |

| PBS (pH 7.4) | (User-determined value) | (User-determined value) | (e.g., Insoluble) |

| Water | (User-determined value) | (User-determined value) | (e.g., Insoluble) |

Protocol 2: Preparation of a this compound Stock Solution and Working Solutions

This protocol describes a reliable method for preparing a concentrated stock solution of this compound in DMSO and subsequently diluting it for use in aqueous experimental media.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Aqueous experimental medium (e.g., cell culture medium, assay buffer)

Procedure:

Part A: Preparing a Concentrated Stock Solution (e.g., 10 mM in DMSO)

-

Calculate the mass of this compound required to make your desired volume and concentration of stock solution. (Mass = Desired Concentration x Desired Volume x Molecular Weight).

-

Carefully weigh out the calculated mass of this compound and place it in a sterile vial.

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required.

-

Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Part B: Preparing a Working Solution in an Aqueous Medium

-

Thaw a single aliquot of your this compound DMSO stock solution.

-

Perform serial dilutions of the stock solution in DMSO to get closer to your final desired concentration.

-

Add a small volume of the diluted DMSO solution to your pre-warmed aqueous experimental medium while vortexing or gently mixing.

-

Ensure the final concentration of DMSO in your aqueous medium does not exceed the tolerance of your experimental system (typically ≤ 0.5%).

-

Visually inspect the final working solution for any signs of precipitation. If a slight precipitate is observed, brief sonication may help to redissolve it.

Visualizations

Caption: Experimental workflow for preparing this compound solutions to prevent precipitation.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the inhibitory action of this compound.

Troubleshooting inconsistent results in Btk-IN-20 experiments

Welcome to the technical support center for Btk-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments involving this novel Bruton's tyrosine kinase (Btk) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk). Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] By inhibiting Btk, this compound blocks the downstream signaling cascade that leads to B-cell proliferation, activation, and survival.[2][4][5] This makes it a valuable tool for studying B-cell malignancies and autoimmune diseases.[6][7]

Q2: How should I prepare and store this compound?

A2: this compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to store the stock solution at -80°C to maintain stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration.

Q3: What is the expected outcome of this compound treatment in a cellular assay?

A3: In B-cell lines where the BCR pathway is active, treatment with this compound is expected to decrease the phosphorylation of Btk at tyrosine 223 (p-Btk Y223) and its downstream substrate, phospholipase Cγ2 (PLCγ2).[8][9] This should lead to a reduction in cell proliferation and viability. The half-maximal inhibitory concentration (IC50) will vary depending on the cell line and assay conditions.

Q4: Are there potential off-target effects of this compound?

A4: While this compound is designed to be a selective Btk inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[10] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and off-target effects. Comparing results with other known Btk inhibitors or using genetic knockdown/knockout models of Btk can help confirm the specificity of the observed effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

You may observe significant variability in the IC50 values of this compound between experiments. This can be caused by several factors.

Troubleshooting Steps:

-

Verify Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.

-

Check Cell Health and Density: Use healthy, actively dividing cells. Ensure consistent cell seeding density across all plates and experiments, as this can significantly impact the results of viability assays.[11]

-

Standardize Incubation Times: The duration of inhibitor treatment can affect the IC50 value. Use a consistent incubation time for all experiments. A typical incubation time for kinase inhibitors in cell viability assays is 72 hours.[12]

-

Review Assay Protocol: Ensure the viability assay protocol is followed consistently. For MTT or similar tetrazolium-based assays, the incubation time with the reagent and the solubilization step are critical.[11]

-

Consider Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. If possible, try reducing the serum concentration during the treatment period, ensuring the cells remain viable.

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 6. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 12. pubcompare.ai [pubcompare.ai]

Technical Support Center: Optimizing Btk-IN-20 Concentration for IC50 Determination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Btk-IN-20, a 1H-pyrazolo[3,4-d]pyrimidine derivative that functions as a Bruton's tyrosine kinase (Btk) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration range for this compound in a cell-based IC50 determination assay?

A1: For initial IC50 determination of pyrazolo[3,4-d]pyrimidine-based Btk inhibitors, a wide concentration range is recommended to capture the full dose-response curve. A starting range of 1 nM to 10 µM is advisable. For instance, a similar pyrazolo[3,4-d]pyrimidine derivative has shown a Btk enzymatic IC50 of approximately 11.1 nM and anti-proliferative effects in B-cell lines in the low micromolar range.[1]

Q2: I am observing poor solubility of this compound in my cell culture medium. How can I address this?

A2: this compound, like many small molecule inhibitors, is likely dissolved in dimethyl sulfoxide (DMSO) for stock solutions. To avoid precipitation in aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your cells, typically recommended to be below 0.5%, with 0.1% being ideal for most cell lines to avoid off-target effects of the solvent.[2][3]

-

Troubleshooting Steps:

-

Prepare a high-concentration stock solution in 100% DMSO.

-

Perform serial dilutions of your compound in 100% DMSO first.

-

When adding the inhibitor to your cell culture medium, ensure rapid mixing to facilitate dispersion.

-

Visually inspect the medium for any signs of precipitation after adding the compound.

-

If solubility issues persist, consider using a formulation with solubilizing agents, if available, or consult the manufacturer's specific recommendations.

-

Q3: My dose-response curve is flat or does not show a typical sigmoidal shape. What are the possible causes?

A3: An atypical dose-response curve can result from several factors:

-

Inappropriate Concentration Range: The concentrations tested may be too high or too low to capture the inhibitory range. Consider expanding your dilution series in both directions.

-

Compound Instability: The compound may be unstable in the cell culture medium over the incubation period. Reduce the incubation time if possible or prepare fresh dilutions immediately before use.

-

Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform single-cell suspension before seeding.

-

Assay Interference: The compound may interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay). Run a control plate with the compound in cell-free medium to check for interference.

Q4: I am concerned about potential off-target effects of this compound at higher concentrations. How can I mitigate this?

A4: Off-target effects are a common concern with kinase inhibitors. While second-generation Btk inhibitors are generally more selective, high concentrations can still lead to inhibition of other kinases.[4][5]

-

Mitigation Strategies:

-

Use the lowest effective concentration: Determine the IC50 and use concentrations around this value for subsequent experiments.

-

Perform kinase profiling: If resources allow, screen this compound against a panel of other kinases to identify potential off-target activities.

-

Include control compounds: Use a well-characterized, highly selective Btk inhibitor as a positive control and an inactive analog as a negative control.

-

Consult the literature: Research the selectivity profile of other pyrazolo[3,4-d]pyrimidine-based inhibitors to anticipate potential off-target kinases.[1]

-

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations for pyrazolo[3,4-d]pyrimidine-based Btk inhibitors. Note that specific values for this compound should be determined empirically.

| Compound Class | Target | Assay Type | IC50 Value | Cell Line(s) | Reference |